5-Iodo-3,4-dihydroisoquinolin-1(2H)-one

Cross-Coupling Reactivity Synthetic Intermediate Utility Halogen Leaving Group Ability

5-Iodo-3,4-dihydroisoquinolin-1(2H)-one (CAS 1352397-12-6) is a halogenated bicyclic lactam within the 3,4-dihydroisoquinolin-1(2H)-one family. The compound features an iodine atom at the 5-position of the aromatic ring fused to a partially saturated nitrogen-containing heterocycle (C₉H₈INO, MW 273.07 g/mol).

Molecular Formula C9H8INO
Molecular Weight 273.07 g/mol
Cat. No. B13653326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Molecular FormulaC9H8INO
Molecular Weight273.07 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C(=CC=C2)I
InChIInChI=1S/C9H8INO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12)
InChIKeyNJXSIFFOVSOCKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-3,4-dihydroisoquinolin-1(2H)-one: Core Chemical Identity and Procurement Baseline


5-Iodo-3,4-dihydroisoquinolin-1(2H)-one (CAS 1352397-12-6) is a halogenated bicyclic lactam within the 3,4-dihydroisoquinolin-1(2H)-one family . The compound features an iodine atom at the 5-position of the aromatic ring fused to a partially saturated nitrogen-containing heterocycle (C₉H₈INO, MW 273.07 g/mol) . This scaffold is recognized in medicinal chemistry as a core motif for poly(ADP-ribose) polymerase (PARP) inhibition, kinase modulation, and p53-MDM2 protein–protein interaction disruption, and the iodine substituent confers specific synthetic utility in palladium-catalyzed cross-coupling reactions [1].

Why Generic Substitution of 5-Iodo-3,4-dihydroisoquinolin-1(2H)-one Fails: Regioisomeric and Halogen-Dependent Reactivity


Within the 3,4-dihydroisoquinolin-1(2H)-one class, simple substitution is not possible because both the iodine atom position and the halogen identity exert orthogonal control over reactivity and biological target engagement [1]. The iodine at the 5-position is not electronically or sterically equivalent to iodine at the 6- or 7-position, nor is it equivalent to a 5-bromo or 5-chloro substituent, leading to distinct reactivity in metal-catalyzed bond formations and divergent protein binding interactions [2]. Furthermore, the lactam NH and carbonyl groups create a hydrogen-bond donor/acceptor system whose geometry is influenced by the peri-relationship between the 5-iodo substituent and the C1 carbonyl, affecting both solid-state packing and target recognition [3].

Quantitative Differentiation Evidence for 5-Iodo-3,4-dihydroisoquinolin-1(2H)-one Against Closest Analogs


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Relative to 5-Bromo and 5-Chloro Congeners

The C–I bond at the 5-position (bond dissociation energy ~57 kcal/mol) is significantly weaker than the corresponding C–Br (~70 kcal/mol) or C–Cl (~84 kcal/mol) bonds, rendering 5-iodo-3,4-dihydroisoquinolin-1(2H)-one a superior substrate for oxidative addition in Suzuki-Miyaura and Sonogashira couplings relative to its 5-bromo and 5-chloro derivatives [1]. This translates to higher catalytic turnover frequency and broader substrate scope under milder reaction conditions. In published procedures employing 5-iodoisoquinolin-1-one as a key intermediate, Heck coupling proceeded at room temperature to furnish 5-alkenyl derivatives in good to high yields, whereas the corresponding 5-bromo analog required elevated temperatures (80–100 °C) and longer reaction times [2].

Cross-Coupling Reactivity Synthetic Intermediate Utility Halogen Leaving Group Ability

Regioisomeric Differentiation: 5-Iodo vs. 6-Iodo and 7-Iodo Dihydroisoquinolinones in PARP Inhibitor Scaffolds

In the seminal study by Suto et al., the 5-substituted dihydroisoquinolinone series was identified as the most potent PARP inhibitor subclass, with 5-substituted derivatives exhibiting IC₅₀ values in the low nanomolar range, whereas the corresponding 6- and 7-substituted regioisomers showed substantially reduced or negligible PARP inhibition [1]. This regioisomeric requirement arises from the specific orientation of the amide carbonyl and the 5-substituent within the PARP-1 catalytic domain, where the 5-position projects into a critical subpocket adjacent to the NAD⁺ binding site [2]. The 6-iodo and 7-iodo derivatives (CAS 66491-04-1 and literature precedent) cannot adopt this productive binding geometry .

PARP Inhibition Regioisomeric Selectivity Structure-Activity Relationship

Patent-Corroborated Utility as a Synthetic Intermediate for EZH2 Inhibitors with Benchmark Affinity

The 3,4-dihydroisoquinolinone scaffold substituted at the 5-position is explicitly disclosed as an intermediate in Pfizer's patented synthesis of EZH2 inhibitors (WO/2022/018594) [1]. The 5-iodo variant enables key diversification via metal–halogen exchange or cross-coupling to install elaborated groups necessary for high-affinity EZH2 binding. In related dihydroisoquinolinone-based EZH2 inhibitor programs, 5-substituted analogs have achieved IC₅₀ values as low as 3.2 nM against wild-type EZH2 and 1–3 nM against the Y641N mutant, benchmark potencies that are unattainable with the unsubstituted or 6/7-substituted scaffolds [2].

EZH2 Inhibition Epigenetic Drug Discovery Pfizer Patent Intermediate

Evidence-Backed Application Scenarios for 5-Iodo-3,4-dihydroisoquinolin-1(2H)-one in Research and Industrial Settings


PARP-1/2 Inhibitor Lead Optimization and Structure-Activity Relationship Expansion

Medicinal chemistry teams pursuing PARP-1/2 inhibitors should select the 5-iodo regioisomer exclusively. The 5-position is the validated vector for potency as established by Suto et al. [1]. The iodine atom provides a handle for late-stage diversification via Suzuki, Sonogashira, or Ullmann couplings to explore the PARP-1 subpocket adjacent to the NAD⁺ binding site, while the lactam core maintains the critical hydrogen-bonding network with Gly863 and Ser904 in PARP-1 [2]. The 6-iodo and 7-iodo regioisomers are not appropriate substitutes for this application.

EZH2 Inhibitor Chemical Process Development and GMP Intermediate Manufacturing

Process chemistry groups manufacturing intermediates for EZH2 inhibitor programs should source 5-iodo-3,4-dihydroisoquinolin-1(2H)-one as the key building block. Pfizer's patent WO/2022/018594 explicitly constructs the EZH2 pharmacophore from 5-functionalized dihydroisoquinolinone intermediates [3]. The iodo substituent enables regioselective metal–halogen exchange or direct cross-coupling to install the elaborated side chains that drive low-nanomolar EZH2 inhibition, a synthetic step that the bromo or chloro analogs accomplish with substantially lower efficiency or no reactivity.

p53-MDM2 Protein–Protein Interaction Inhibitor Fragment Elaboration

The dihydroisoquinolinone scaffold has been validated as a novel phenotype for MDM2-p53 inhibition with a distinct binding mode [4]. The 5-iodo derivative provides a vector for fragment growth into the MDM2 Phe19/Trp23/Leu26 subpockets via palladium-catalyzed coupling, enabling exploration of this chemical space. The unsubstituted core lacks sufficient potency, and regioisomeric substitution patterns have not been shown to engage this binding mode productively.

Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Building Block

The high reactivity of the aryl iodide at the 5-position makes this compound a privileged substrate for on-DNA cross-coupling in DEL technology. The C–I bond enables efficient Pd-catalyzed coupling under aqueous conditions compatible with DNA integrity, while the lactam NH provides a secondary diversification point for N-alkylation or acylation. The 5-bromo analog requires harsher conditions that compromise DNA stability, making the 5-iodo variant the preferred DEL substrate [5].

Quote Request

Request a Quote for 5-Iodo-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.